Tetrafluoroallene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

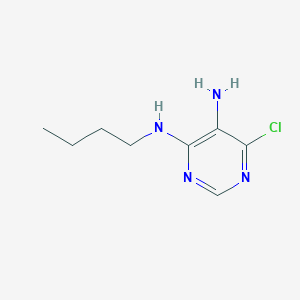

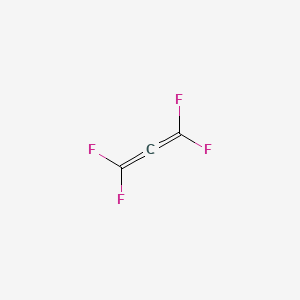

Tetrafluoroallene, also known as 1,2-Propadiene, 1,1,3,3-tetrafluoro-, is a chemical compound with the molecular formula CF . It has an average mass of 112.026 Da and a monoisotopic mass of 111.993614 Da .

Synthesis Analysis

This compound can be synthesized through the pyrolysis of 1,3-dibromo-1,1,3,3-tetrafluoropropane, which is derived from dibromodifluoromethane and vinylidene fluoride, over activated charcoal . This process results in the formation of 3-bromo-1,1,3,3-tetrafluoropropene .Molecular Structure Analysis

The molecular structure of this compound was determined by X-ray crystallography . The molecule has an almost linear C=C=C framework, and for this compound, exact linearity is provided by the 222 crystallographic site symmetry . The C=C bond lengths decrease with an increasing number of fluorine substituents .Chemical Reactions Analysis

This compound has been found to undergo nucleophilic addition reactions with phenols and amines . More detailed information about these reactions can be found in the referenced paper .Physical And Chemical Properties Analysis

This compound has an average mass of 112.026 Da and a monoisotopic mass of 111.993614 Da . More detailed physical and chemical properties would require further experimental studies .Applications De Recherche Scientifique

Co-dimerization and Chemical Reactions

- TFA has been studied for its ability to undergo thermal co-dimerization with other compounds like hexafluorobut-2-yne, forming unique chemical structures such as perfluoro-(1,2-dimethyl-3-methylenecyclobutene) (Banks, Deem, Haszeldine, & Taylor, 1966).

- It also shows reactivity with phenols and amines, leading to the formation of unsaturated ethers and trifluoropropionamides (Ji‐Chang Xiao & Qing‐Yun Chen, 2003).

Synthesis and Structural Studies

- Research has been conducted on developing facile routes to synthesize TFA, including methods involving metallation of certain precursors followed by thermal elimination (Hengyao Lu, Friedrich, & Burton, 1995).

- Studies on the crystal and molecular structures of TFA have been performed using X-ray crystallography, providing insights into its molecular configuration and bond lengths (Luger et al., 2000).

Organometallic Chemistry

- TFA participates in hydrometalation reactions with various transition metal hydride complexes, forming fluoropropenyl complexes and exhibiting interesting chemical behaviors like fluorine migration (Kühnel & Lentz, 2009).

- Its role as a strong π acidic ligand and a precursor for generating complex fluoroorganic ligands has been explored, demonstrating its utility in synthesizing fluorinated compounds (Lentz, 2004).

Photoelectron Spectroscopy

- The photoelectron spectra of TFA have been measured, revealing details about its vertical ionization potentials and the involvement of its molecular vibrations (Thomas & Thompson, 1974).

Coordination Chemistry

- TFA has been used in the synthesis and structural determination of various allene complexes, with studies revealing its increasing acceptor properties when more fluorine substituents are added (Lentz & Willemsen, 1999).

Mécanisme D'action

Orientations Futures

Propriétés

InChI |

InChI=1S/C3F4/c4-2(5)1-3(6)7 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWKERINVYVSIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)=C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196720 |

Source

|

| Record name | Perfluoroallene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

461-68-7 |

Source

|

| Record name | Perfluoroallene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluoroallene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-Dihydro-imidazo[2,1-b]thiazol-3-one](/img/structure/B1614730.png)